molecular formula C23H21F2NO4 B11213616 Dimethyl 4-(2,5-difluorophenyl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,5-difluorophenyl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11213616
M. Wt: 413.4 g/mol
InChI Key: VZNCDSFRSYPKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 4-(2,5-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class of chemicals This compound is characterized by its unique structure, which includes multiple aromatic rings and fluorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2,5-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2,5-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

3,5-DIMETHYL 4-(2,5-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • **

Properties

Molecular Formula

C23H21F2NO4

Molecular Weight

413.4 g/mol

IUPAC Name

dimethyl 4-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H21F2NO4/c1-14-4-6-15(7-5-14)11-26-12-18(22(27)29-2)21(19(13-26)23(28)30-3)17-10-16(24)8-9-20(17)25/h4-10,12-13,21H,11H2,1-3H3

InChI Key

VZNCDSFRSYPKIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=C(C=CC(=C3)F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.